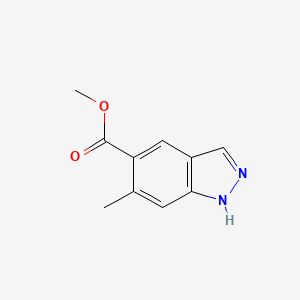

6-甲基-1H-吲唑-5-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

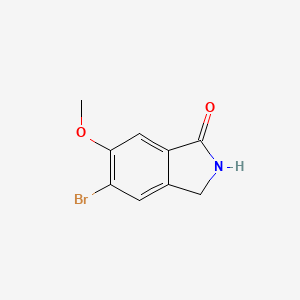

Molecular Structure Analysis

The molecular structure of “Methyl 6-methyl-1H-indazole-5-carboxylate” is characterized by two aromatic rings connected through a nitrogen atom. The InChI code for this compound is1S/C10H10N2O2/c1-6-3-9-7 (5-11-12-9)4-8 (6)10 (13)14-2/h3-5H,1-2H3, (H,11,12) . Physical and Chemical Properties Analysis

“Methyl 6-methyl-1H-indazole-5-carboxylate” is a white to yellow solid . It has a molecular weight of 190.2 . It’s soluble in water .科学研究应用

形成焓研究

6-甲基-1H-吲唑-5-甲酸甲酯作为吲唑类的一部分,其在凝聚相和气相中的摩尔标准形成焓已被研究。研究人员 Orozco-Guareño 等人(2019 年)利用等温量热法和热重法推导出这些性质,提供了对这类化合物中羰基和乙酸根基团的能量和结构影响的见解 (Orozco-Guareño 等人,2019 年)。

化学合成和性质

包括 6-甲基-1H-吲唑-5-甲酸甲酯在内的各种吲唑衍生物的合成一直是化学研究中感兴趣的课题。例如,Dzygiel 等人(2004 年)探索了 5-氨基-1H-[1,2,4]三唑-3-甲酸甲酯(一种相关化合物)的乙酰化反应,评估了其对乙酰化的敏感性以及衍生物的结构和光谱性质 (Dzygiel 等人,2004 年)。

合成和药物化学应用

包括 6-甲基-1H-吲唑-5-甲酸甲酯在内的吲唑衍生物已被合成并分析其在药物化学中的潜力。例如,Tzvetkov 等人(2014 年)发现吲唑和吲哚-5-甲酰胺是单胺氧化酶 B 的有效、选择性和可逆抑制剂,展示了吲唑衍生物的重要药学潜力 (Tzvetkov 等人,2014 年)。

安全和危害

作用机制

Target of Action

Methyl 6-methyl-1H-indazole-5-carboxylate is a complex organic compound that is used in organic synthesis . .

Mode of Action

Indazole derivatives have been found to inhibit cell growth in certain cases , suggesting that they may interact with cellular targets to induce changes.

Biochemical Pathways

Indazole derivatives have been associated with antiproliferative activity, indicating that they may affect cell growth and division pathways .

Pharmacokinetics

It is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

As mentioned earlier, indazole derivatives have been found to inhibit cell growth , suggesting that they may have cytotoxic effects.

Action Environment

It is known that the compound is incompatible with strong oxidizing agents , indicating that its stability and efficacy could be affected by the presence of such agents in the environment.

生化分析

Cellular Effects

Some indazole derivatives have been found to inhibit cell growth

Molecular Mechanism

Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

methyl 6-methyl-1H-indazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-3-9-7(5-11-12-9)4-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTRBPQBHFYNNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=O)OC)C=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxaspiro[3.5]nonan-3-amine](/img/structure/B6306072.png)

![2-Bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6306109.png)

![8-Chloro-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B6306110.png)

![8-Bromo-7-methyl-imidazo[1,5-a]pyridine](/img/structure/B6306115.png)

![5,7-Dimethylimidazo[1,5-a]pyridine](/img/structure/B6306122.png)

![tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B6306158.png)